Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate, commonly referred to as Dec-RRLL-CMK Trifluoroacetate, is a synthetic peptide-based compound that has garnered significant interest in biomedical research. This compound functions primarily as an irreversible inhibitor of cysteine and serine proteases, which are critical enzymes involved in various biological processes, including protein processing and cell signaling. Its unique structure allows it to form covalent bonds with the active sites of these enzymes, effectively blocking their activity and providing a valuable tool for studying protease function and inhibition in various biological contexts .
Dec-RRLL-CMK Trifluoroacetate is classified as a peptide inhibitor and is part of a broader category of compounds known as protease inhibitors. It is derived from the natural amino acid sequence involving arginine and leucine, modified to enhance its inhibitory properties against specific proteases. The compound's chemical identifier is CAS number 911379-57-2 .
The synthesis of Dec-RRLL-CMK Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the use of appropriate coupling agents (e.g., HATU or DIC) to ensure high yields and purity of the final product.
The molecular formula for Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is . Its structure includes:
This structure allows for specific interactions with target proteases through its reactive chloromethylketone group, facilitating covalent modification of enzyme active sites .
Dec-RRLL-CMK Trifluoroacetate primarily participates in reactions involving its role as an inhibitor of cysteine and serine proteases. The mechanism involves:
The compound's ability to form stable covalent bonds makes it particularly effective in blocking protease function at low concentrations .
The specificity of Dec-RRLL-CMK Trifluoroacetate towards certain proteases allows researchers to study enzyme kinetics and the physiological roles of these enzymes in various biological processes.
The mechanism by which Dec-RRLL-CMK Trifluoroacetate exerts its effects involves:
This irreversible inhibition can be quantitatively assessed using enzyme assays that measure substrate turnover rates before and after treatment with Dec-RRLL-CMK Trifluoroacetate .
Studies have demonstrated that Dec-RRLL-CMK Trifluoroacetate can effectively inhibit specific proteases involved in viral processing at nanomolar concentrations while exhibiting minimal cytotoxicity in cellular models .
Dec-RRLL-CMK Trifluoroacetate is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and has limited solubility in water due to its hydrophobic decanoyl group.
Key chemical properties include:
These properties are essential for its handling in laboratory settings and for ensuring reliable experimental outcomes .
Dec-RRLL-CMK Trifluoroacetate has several significant applications in scientific research:
Structurally, Dec-RRLL-CMK consists of:
Table 1: Molecular Characteristics of Dec-RRLL-CMK Trifluoroacetate
Property | Value/Description | Role in Biochemical Research |
---|---|---|
Molecular formula | C₃₈H₇₂ClN₉O₆·C₂F₃O₂ | Accurate mass spectrometry analysis |
Reactive functional group | Chloromethylketone (-CO-CH₂Cl) | Covalent active-site modification |
Solubility profile | Soluble in DMSO, buffers* | Compatibility with cellular assays |
Specificity determinants | RRLL sequence | Targets arginine/lysine proteases |
Notes: *Trifluoroacetate moiety enhances polar solubility [3] [6].
This compound primarily inhibits proteases recognizing arginine/lysine at the P1 position, analogous to metacaspases that cleave after basic residues [2]. Its irreversible mechanism enables precise mapping of protease-dependent pathways, distinguishing it from transient inhibitors.
Irreversible inhibitors like Dec-RRLL-CMK provide unique advantages in mechanistic enzymology:
Table 2: Comparison of Irreversible Inhibitor Types Relevant to Protease Research
Type | Mechanism | Example | Research Application |
---|---|---|---|
Suicide Inhibitors | Activated by enzyme active site | Allopurinol | Substrate specificity mapping |
Affinity Labels | Electrophilic trap near binding pocket | Dec-RRLL-CMK | Protease target identification |
Heavy Metal Inhibitors | Cofactor disruption | Silver trifluoroacetate* | Non-specific enzyme denaturation |
Notes: *Heavy metals like silver inhibit broadly via sulfhydryl binding [7] [9], contrasting Dec-RRLL-CMK’s specificity.
Studies of irreversible kinetics (e.g., Kitz-Wilson analysis) quantify inhibitor efficiency and residence time, critical for drug design [5] [10]. Dec-RRLL-CMK’s specificity for arginine-directed proteases makes it ideal for probing caspase-like and metacaspase pathways without cross-reactivity with aspartate-specific caspases [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: